molecular formula C12H12N2O4 B3183650 ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate CAS No. 1019995-18-6

ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate

Cat. No. B3183650
CAS RN: 1019995-18-6
M. Wt: 248.23
InChI Key: BUEJYPBMAFVGNW-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate, also known as EHPAC, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in the field of medicine. EHPAC is a member of the pyrido[4,3-b]azepine family and is synthesized through a multistep process involving the reaction of various chemical reagents.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the production of reactive oxygen species and inflammatory mediators. This leads to a reduction in oxidative stress and inflammation, which can contribute to the development of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to improve cognitive function, reduce inflammation, and protect against neuronal damage. This compound has also been shown to have antioxidant properties and can scavenge free radicals, which can contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate in lab experiments is its stability and ease of synthesis. This compound is also relatively inexpensive compared to other compounds used in research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate. One potential area of research is in the development of new drugs for the treatment of neurological disorders. This compound has shown promising results in preclinical studies and further research is needed to determine its efficacy in clinical trials. Another area of research is in the development of new synthetic methods for the production of this compound and related compounds. This could lead to the development of more efficient and cost-effective methods for the synthesis of these compounds. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes.

Scientific Research Applications

Ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the key areas of research is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has been found to have neuroprotective properties and has shown promising results in preclinical studies.

properties

IUPAC Name

ethyl 5-hydroxy-2-oxo-1,3-dihydropyrido[4,3-b]azepine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-2-18-12(17)7-5-10(15)14-9-3-4-13-6-8(9)11(7)16/h3-4,6,16H,2,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEJYPBMAFVGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CN=C2)NC(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715704
Record name Ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1019995-18-6
Record name Ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate
Reactant of Route 2
ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate
Reactant of Route 3
ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate
Reactant of Route 4
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ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate
Reactant of Route 5
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ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate
Reactant of Route 6
ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate

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